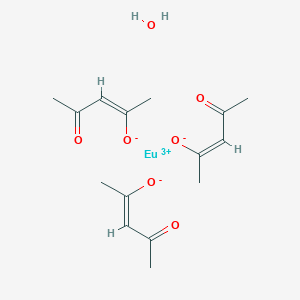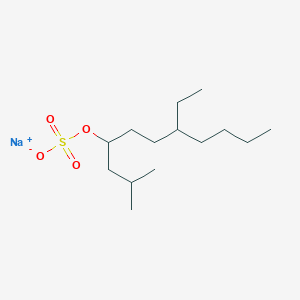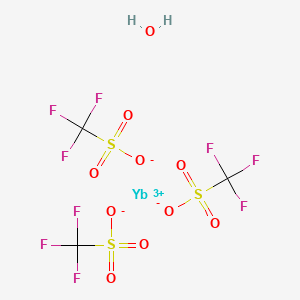
Dichlorobis(pentane-2,4-dionato-O,O')tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(pentane-2,4-dionato-O,O’)tin is a coordination compound that features tin as the central metal atom coordinated to two pentane-2,4-dionato ligands and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(pentane-2,4-dionato-O,O’)tin typically involves the reaction of tin(IV) chloride with pentane-2,4-dione (also known as acetylacetone) in the presence of a suitable solvent. The reaction can be represented as follows:
SnCl4+2CH3COCH2COCH3→Sn(C5H7O2)2Cl2+2HCl
This reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of Dichlorobis(pentane-2,4-dionato-O,O’)tin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)tin undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially leading to different coordination environments.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules, leading to the formation of heterometallic complexes or supramolecular assemblies.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted tin complexes, while oxidation reactions can lead to higher oxidation state tin compounds.
Applications De Recherche Scientifique
Dichlorobis(pentane-2,4-dionato-O,O’)tin has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions, polymerization, and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and sensing.
Medicinal Chemistry: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of metal-based drugs and diagnostic agents.
Biological Studies: It is used in biological studies to understand the interactions of metal complexes with biomolecules and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)tin involves coordination interactions between the tin center and the ligands. The pentane-2,4-dionato ligands act as bidentate chelators, forming stable five-membered rings with the tin atom. The chloride ligands provide additional stability to the complex. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, through coordination or electrostatic interactions, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorobis(pentane-2,4-dionato-O,O’)titanium
- Dichlorobis(pentane-2,4-dionato-O,O’)rhenium
- Dichlorobis(pentane-2,4-dionato-O,O’)vanadium
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)tin is unique due to the presence of tin as the central metal atom, which imparts distinct chemical properties compared to similar compounds with other metal centers. The tin center can exhibit different oxidation states and coordination environments, leading to diverse reactivity and potential applications. Additionally, the compound’s ability to form stable complexes with various ligands makes it a versatile building block for the synthesis of advanced materials and catalysts.
Propriétés
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;tin(4+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMARTPDQMQTRX-VGKOASNMSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16919-46-3 |
Source


|
| Record name | Dichlorobis(pentane-2,4-dionato-O,O')tin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B7801441.png)

![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)


